methyl 4-(1-hydroxy-3,3-dimethyl-10-propanoyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate
Overview
Description
Methyl 4-(1-hydroxy-3,3-dimethyl-10-propanoyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate is a complex organic compound with a unique structure that includes a dibenzo[b,e][1,4]diazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(1-hydroxy-3,3-dimethyl-10-propanoyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate typically involves multiple steps. The key steps include the formation of the dibenzo[b,e][1,4]diazepine core, followed by functionalization to introduce the hydroxy, dimethyl, and propanoyl groups. The final step involves esterification to form the benzoate ester. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation and functionalization of the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-hydroxy-3,3-dimethyl-10-propanoyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Methyl 4-(1-hydroxy-3,3-dimethyl-10-propanoyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug development.
Medicine: It may have therapeutic potential due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which methyl 4-(1-hydroxy-3,3-dimethyl-10-propanoyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dibenzo[b,e][1,4]diazepine derivatives, such as:
- Dibenzo[b,e][1,4]diazepin-11-yl benzoate
- 1-hydroxy-3,3-dimethyl-10-propanoyl-dibenzo[b,e][1,4]diazepine
Uniqueness
What sets methyl 4-(1-hydroxy-3,3-dimethyl-10-propanoyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate apart is its specific combination of functional groups and its potential for diverse applications in various fields. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 4-(9,9-dimethyl-7-oxo-5-propanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-6-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4/c1-5-22(30)28-20-9-7-6-8-18(20)27-19-14-26(2,3)15-21(29)23(19)24(28)16-10-12-17(13-11-16)25(31)32-4/h6-13,24,27H,5,14-15H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIUYZMDIWMXOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(C=C4)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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